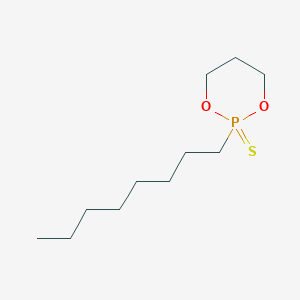
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide is a chemical compound with the molecular formula C11H23O2PS. It belongs to the class of organophosphorus compounds, specifically those containing a 1,3,2-dioxaphosphorinane ring. This compound is characterized by the presence of a sulfur atom bonded to the phosphorus atom, making it a phosphorothioate.
Preparation Methods
The synthesis of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides, such as 1,3,2-dioxaphosphorinane-2-oxide.
Reduction: Reduction reactions can convert the sulfur atom to different oxidation states.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane-2-oxide: This compound contains an oxygen atom instead of sulfur and has different chemical properties and reactivity.
1,3,2-Dioxaphosphorinane-2-selenide: This compound contains a selenium atom and exhibits unique chemical behavior compared to its sulfur and oxygen analogs . The uniqueness of this compound lies in its specific reactivity and applications, particularly in the formation of phosphorothioate esters and its potential biological activities.
Properties
CAS No. |
651727-24-1 |
|---|---|
Molecular Formula |
C11H23O2PS |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-octyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C11H23O2PS/c1-2-3-4-5-6-7-11-14(15)12-9-8-10-13-14/h2-11H2,1H3 |
InChI Key |
YIZGUTNOWZJMMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP1(=S)OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



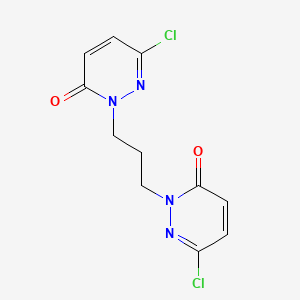
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
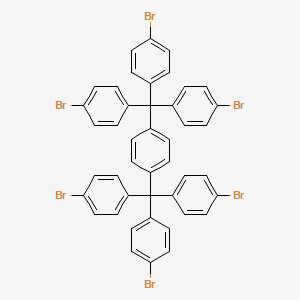
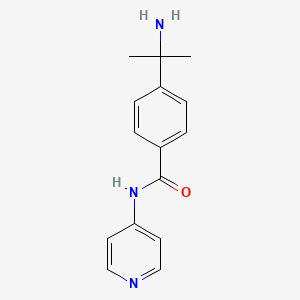
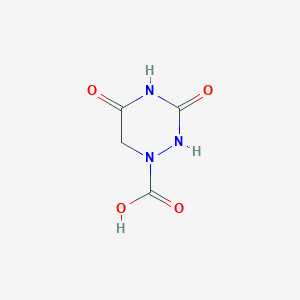
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
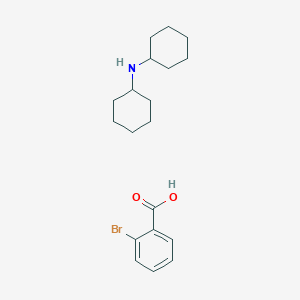
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
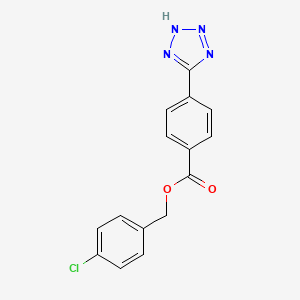
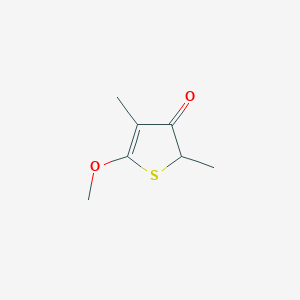
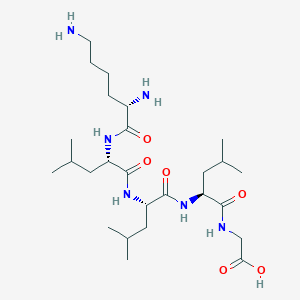
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
